molecular formula C10H8F3N B1462904 2-Methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1000515-00-3

2-Methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1462904
CAS No.: 1000515-00-3
M. Wt: 199.17 g/mol
InChI Key: VSBABDIMZJXXIU-UHFFFAOYSA-N
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Description

“2-Methyl-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound used in laboratory settings . It is also used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H8F3N . It contains a total of 22 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, and 1 nitrile .


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 199.18 . The boiling point is between 51-55 degrees Celsius .

Scientific Research Applications

Catalysis and Organic Synthesis
A key area of research involving 2-methyl-3-(trifluoromethyl)phenylacetonitrile focuses on its applications in organic synthesis, particularly through catalytic processes. For instance, the modification of La-Mg mixed oxide with potassium has been demonstrated as an effective catalyst for the mono-methylation of phenylacetonitrile, leading to products like 2-phenylpropionitrile which have significant utility in the pharmaceutical industry for the preparation of non-steroidal anti-inflammatory drugs such as Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017). This catalytic process showcases the potential of modifying phenylacetonitriles for drug synthesis.

Mechanistic Studies and Chemical Reactivity
Research on 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has revealed unusual reactivity leading to the formation of a trimeric compound. This highlights the compound's potential for generating novel chemical structures through unexpected reactivity patterns (Stazi et al., 2010). Such studies are crucial for understanding the complex behaviors of fluorinated compounds and can lead to new synthetic pathways and products.

Spectroscopic Characterization
Detailed spectroscopic analysis and DFT calculations have been applied to 2-(trifluoromethyl)phenylacetonitrile to understand its structural and electronic properties. Fourier transform infrared (FT-IR), Raman, NMR spectroscopy, and computational studies provide insights into the molecule's vibrational modes, molecular orbitals, and potential energy distributions. This research underlines the importance of theoretical and experimental techniques in characterizing the properties of chemically interesting molecules (Padmavathy & Seshadri, 2019).

Electrochemical Applications
The electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) showcases an application of fluorinated phenylacetonitriles in synthesizing fluorinated organic compounds. This process, which includes radiofluorination for the synthesis of radiolabeled compounds, highlights the versatility of fluorinated phenylacetonitriles in both synthetic organic chemistry and potential applications in medical imaging (Balandeh et al., 2017).

Synthetic Methodologies
Further research demonstrates the synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a compound structurally related to this compound, as a key intermediate in the development of selective androgen receptor modulators. This highlights innovative approaches to constructing complex molecules with potential therapeutic applications (Boros et al., 2011).

Safety and Hazards

“2-Methyl-3-(trifluoromethyl)phenylacetonitrile” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-8(5-6-14)3-2-4-9(7)10(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBABDIMZJXXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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